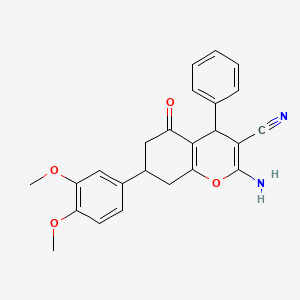![molecular formula C16H17N3O4 B11649808 4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde](/img/structure/B11649808.png)
4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, but let’s break it down. Its systematic name is 4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde . Here’s what we know:
Chemical Formula: C₁₈H₁₈N₄O₅
Molecular Weight: 382.36 g/mol
The compound belongs to the class of alkyl-phenylketones , which are aromatic compounds containing a ketone group substituted by one alkyl group and a phenyl group . Now, let’s explore its preparation methods, reactions, applications, and more.
準備方法
Synthetic Routes: Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it involves the condensation of a piperazine derivative with an aldehyde, followed by acylation with a propionyl group. Further research is needed to pinpoint exact conditions.
Industrial Production: Industrial-scale production methods remain undisclosed due to the compound’s rarity and specialized applications.
化学反応の分析
Reactions:
Acylation: The compound undergoes acylation, where the propionyl group replaces a hydrogen atom on the piperazine ring.
Oxidation/Reduction: Depending on reaction conditions, it may participate in oxidation or reduction processes.
Aldehydes: Used in the initial condensation step.
Acylating Agents: Such as acetic anhydride or acyl chlorides.
Catalysts: Lewis acids or bases may facilitate reactions.
Major Products: The major product is the target compound itself, 4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde.
科学的研究の応用
This compound finds applications in various fields:
Medicine: Potential as a drug candidate due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for biological activity (e.g., enzyme inhibition).
Industry: Limited applications due to its specialized nature.
作用機序
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further studies are necessary to unravel its effects.
特性
分子式 |
C16H17N3O4 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC名 |
4-[2-(1,3-dioxoisoindol-2-yl)propanoyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C16H17N3O4/c1-11(14(21)18-8-6-17(10-20)7-9-18)19-15(22)12-4-2-3-5-13(12)16(19)23/h2-5,10-11H,6-9H2,1H3 |
InChIキー |
KWBXTWSVRUHIHM-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCN(CC1)C=O)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649729.png)
![Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11649735.png)
![3-(2-Thienyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11649750.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649758.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide](/img/structure/B11649763.png)
![(6Z)-6-[4-(dimethylamino)benzylidene]-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649764.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11649768.png)
![2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11649775.png)

![2-[2-amino-1-(2,3-dichlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B11649790.png)

![(6,8,9-Trimethyl-4-pentyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B11649807.png)
![ethyl (2Z)-(6',7'-dimethoxy-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)(hydroxyimino)ethanoate](/img/structure/B11649816.png)
![N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11649820.png)
